molecular formula C16H19N3O4 B2891352 N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1396853-30-7

N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2891352
CAS No.: 1396853-30-7
M. Wt: 317.345
InChI Key: GDZPBOAMJFVGMW-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a chroman moiety with a pyrazole carboxamide. The synthesis typically involves several steps, including:

  • Formation of the Chroman Ring : This can be achieved through cyclization reactions involving phenolic precursors.
  • Introduction of the Pyrazole Moiety : The pyrazole ring is synthesized through condensation reactions with appropriate hydrazine derivatives.
  • Carboxamide Formation : The final step involves the amidation reaction to introduce the carboxamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)References
Compound AMCF70.74
Compound BNCI-H4600.28
This compoundTBDTBDTBD

The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways, leading to cancer cell death.

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis or colitis. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : Interaction with receptors such as PPARγ has been suggested, which plays a role in regulating immune responses and inflammation.
  • Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies and Research Findings

Numerous studies have explored the biological activity of pyrazole derivatives, providing insights into their efficacy and safety profiles:

  • In Vitro Studies : Research has demonstrated that certain pyrazole compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
  • Animal Models : Preclinical trials using animal models have shown promising results for anti-inflammatory and anticancer activities, warranting further investigation into their therapeutic potential.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21)7-8-23-13-6-4-3-5-12(13)16/h3-6,9,21H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPBOAMJFVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.